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Compound of Interest

Compound Name: Methyl 2-hydroxyoctanoate

Cat. No.: B3152450

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctanoate is an alpha-hydroxy ester, a class of compounds with applications
in various fields, including cosmetics, pharmaceuticals, and as chiral building blocks in organic
synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique
for the structural elucidation and purity assessment of such molecules. This application note
provides a detailed protocol for the *H and 3C NMR spectral analysis of methyl 2-
hydroxyoctanoate, along with predicted spectral data and interpretive guidance.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data for methyl 2-
hydroxyoctanoate, the following tables present predicted *H and 3C NMR spectral data.
These predictions are based on established chemical shift correlations and data from
structurally similar compounds.

Table 1: Predicted *H NMR Data for Methyl 2-hydroxyoctanoate
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Predicted
Signal Chemical Shift  Multiplicity Integration Assignment

(3, ppm)
a 0.89 Triplet (t) 3H -CHs (H-8)

_ -CHa- (H-4, H-5,
b 1.25-1.40 Multiplet (m) 8H
H-6, H-7)

c 1.60-1.75 Multiplet (m) 2H -CHz- (H-3)
d 2.50 (approx.) Singlet (s) 1H -OH
e 3.75 Singlet (s) 3H -OCHs
f 4.15 Triplet (t) 1H -CH(OH)- (H-2)

Table 2: Predicted 13C NMR Data for Methyl 2-hydroxyoctanoate

Predicted Chemical Shift

Signal Assignment
(5, ppm)

1 14.0 -CHs (C-8)

2 22.5 -CH2- (C-7)

3 24.9 -CHz- (C-4)

4 31.6 -CH2- (C-6)

5 345 -CH2- (C-5)

6 52.0 -OCHs

7 70.0 -CH(OH)- (C-2)

8 175.0 -C=0

Experimental Protocols

Sample Preparation

© 2025 BenchChem. All rights reserved.

2/6

Tech Support


https://www.benchchem.com/product/b3152450?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3152450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

A standard protocol for preparing a small organic molecule like methyl 2-hydroxyoctanoate
for NMR analysis is as follows:

o Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity methyl 2-
hydroxyoctanoate into a clean, dry vial.

» Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble
(e.g., Chloroform-d, CDCIs).

 Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the
sample.

e Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

e Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR
tube.

o Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general parameters for acquiring *H and *3C NMR spectra on a standard
NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may require
optimization.

H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): 12-16 ppm.

Temperature: 298 K.
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13C NMR Acquisition Parameters:

o Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
» Number of Scans: 1024 or more, as the 3C nucleus is less sensitive.

o Relaxation Delay (d1): 2 seconds.

e Acquisition Time (aq): 1-2 seconds.

e Spectral Width (sw): 200-240 ppm.

e Temperature: 298 K.

Data Analysis and Interpretation

The predicted chemical shifts in Tables 1 and 2 provide a guide for interpreting the obtained
NMR spectra.

e 1H NMR: The spectrum is expected to show a triplet for the terminal methyl group (H-8) and
a complex multiplet for the methylene groups in the alkyl chain. The methoxy group (-OCHs3)
will appear as a sharp singlet. The proton on the carbon bearing the hydroxyl group (H-2) is
expected to be a triplet, and the hydroxyl proton itself will likely be a broad singlet, the
chemical shift of which can vary with concentration and temperature.

13C NMR: The spectrum will show distinct signals for each carbon atom in a unique chemical
environment. The carbonyl carbon of the ester will be the most downfield signal. The carbon
attached to the hydroxyl group (C-2) will appear in the 50-80 ppm region. The aliphatic
carbons will be found in the upfield region of the spectrum.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of methyl
2-hydroxyoctanoate.
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 To cite this document: BenchChem. [Application Note: Methyl 2-hydroxyoctanoate NMR
Spectral Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3152450#methyl-2-hydroxyoctanoate-nmr-spectral-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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